molecular formula C9H4BrFO2S B1375972 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 826995-60-2

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1375972
CAS No.: 826995-60-2
M. Wt: 275.1 g/mol
InChI Key: PXGFZIQMCBVBMJ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS#: 826995-57-7) is a fluorinated and brominated benzothiophene derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile chemical building block for the exploration of novel therapeutic agents. While specific biological data for this compound is not widely published, research on closely related heterocyclic carboxamide derivatives has highlighted their potential as potent anti-norovirus agents . These compounds are investigated for their ability to inhibit viral replication, with some analogs demonstrating activity in a murine norovirus model . The presence of both bromine and fluorine substituents on the benzo[b]thiophene scaffold is a critical structural feature, as halogen atoms are known to influence a molecule's electronic properties, metabolic stability, and binding affinity in drug discovery . The carboxylic acid functional group provides a key site for further synthetic modification, allowing researchers to create amide derivatives for structure-activity relationship (SAR) studies . This compound is an invaluable tool for researchers developing new molecular entities, particularly in the areas of antiviral and infectious disease research. The physical properties of this compound are estimated; for instance, a very close structural analog, 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid, has a calculated molecular weight of 275.09 g/mol and a density of 1.884 g/cm³ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFZIQMCBVBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30837225
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-60-2
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzo[b]thiophene, it serves as a crucial building block, or scaffold, for the synthesis of more complex molecules, particularly in the realm of drug discovery. The specific arrangement of the bromo, fluoro, and carboxylic acid functional groups on the rigid benzothiophene core imparts unique electronic and steric properties, making it a valuable intermediate for developing targeted therapeutic agents.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers and professionals in drug development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and essential handling protocols, offering field-proven insights into its application.

Compound Identification and Core Structure

A precise understanding of the molecule's identity is foundational for all research and development activities. The structural attributes define its reactivity and physical behavior.

Table 1: Compound Identifiers

Property Value
IUPAC Name This compound
CAS Number 1000340-27-3
Molecular Formula C₉H₄BrFO₂S
Molecular Weight 275.09 g/mol
Canonical SMILES C1=CC2=C(C(=C1)F)SC(=C2C(=O)O)Br

Physicochemical Properties: An Analysis

The physical properties of a compound dictate its behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.

Causality Behind Physical State and Solubility

As a multi-substituted aromatic carboxylic acid, this compound is expected to be a crystalline solid at room temperature. This is due to the rigid, planar structure of the benzothiophene ring system, which allows for efficient crystal lattice packing. The strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the C-Br and C-F bonds, contribute to a relatively high melting point.

The solubility profile is dictated by the interplay of its polar and nonpolar components. The carboxylic acid group can engage in hydrogen bonding with protic solvents like water.[1] However, the large, nonpolar benzothiophene core and the hydrophobic nature of the bromine atom significantly diminish its aqueous solubility.[1] Consequently, it exhibits poor solubility in water but is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol and methanol, which can solvate both the polar carboxylic acid and the aromatic ring.

Table 2: Summary of Physical Properties

Property Value/Observation Rationale & Experimental Insight
Appearance Expected to be an off-white to pale yellow crystalline solid. Aromatic carboxylic acids are typically crystalline solids.[2] Color can arise from minor impurities or extended conjugation.
Melting Point Not experimentally reported in available literature. Expected to be >200 °C. Similar structures like 4-bromobenzoic acid melt at 255-258 °C.[2] The larger, more rigid benzothiophene core would suggest an even higher melting point.
Boiling Point Decomposes before boiling. High molecular weight and strong intermolecular forces, typical for such aromatic carboxylic acids, lead to decomposition at high temperatures.
Solubility Water: Sparingly soluble. Organic Solvents: Soluble in DMSO, DMF, methanol, ethanol. The large hydrophobic benzothiophene backbone overrides the hydrophilic nature of the single carboxylic acid group.[1]

| pKa | Not experimentally determined. Estimated to be in the range of 3-4. | The electron-withdrawing effects of the bromine and fluorine atoms, as well as the aromatic system, stabilize the carboxylate anion, making it a stronger acid than benzoic acid (pKa ~4.2). |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides irrefutable evidence of a compound's structure. For a novel or complex molecule like this compound, a combination of NMR, IR, and Mass Spectrometry is essential for unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by the carboxylic acid moiety.

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3]

  • C=O Stretch: A strong, sharp peak should appear around 1680-1710 cm⁻¹, corresponding to the carbonyl stretch of the aromatic carboxylic acid.[3]

  • C-Br/C-F Stretches: Absorptions for C-Br and C-F bonds are expected in the fingerprint region, typically between 1250-1000 cm⁻¹ (C-F) and 600-500 cm⁻¹ (C-Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons and the acidic proton.

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 12-14 ppm, which will disappear upon D₂O exchange.[3]

    • Aromatic Protons: Three protons reside on the aromatic rings. The proton on the thiophene ring (at position 3) will likely appear as a singlet around 8.0-8.5 ppm. The two protons on the benzene ring will appear as doublets or doublet of doublets, with their chemical shifts influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be in the 165-175 ppm range.[3]

    • Aromatic Carbons: The remaining eight carbons of the benzothiophene ring will appear in the 110-150 ppm region. The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and, in the case of C-F, coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum should show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 274 and 276.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[3]

Synthesis and Purification Workflow

While multiple synthetic routes are possible, a common approach to building substituted benzo[b]thiophenes involves the cyclization of a substituted benzene derivative.

Conceptual Synthesis Pathway

A plausible synthesis begins with a suitably substituted fluorobromobenzene derivative, which undergoes ortho-lithiation followed by reaction with a sulfur-containing electrophile. Subsequent reactions build the thiophene ring and introduce the carboxylic acid functionality.

A typical laboratory-scale purification involves recrystallization. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but poorly soluble at room temperature is ideal for yielding high-purity crystals. Common choices include ethanol/water or ethyl acetate/hexanes mixtures.

G cluster_0 Synthesis Workflow cluster_1 Purification start 2-Bromo-4-fluoroaniline step1 Diazotization & Sandmeyer Reaction (Introduction of Thiol) start->step1 NaNO2, HBr then KSH step2 Reaction with α-chloroacetate derivative step1->step2 ClCH2COOR step3 Base-mediated Cyclization (Forms Benzothiophene Ring) step2->step3 NaOEt or other base step4 Introduction of Carboxylic Acid at C2 (e.g., via lithiation and CO2 quench) step3->step4 1. n-BuLi 2. CO2 3. H3O+ product 4-Bromo-6-fluorobenzo[b]thiophene- 2-carboxylic acid step4->product crude Crude Product recrystall Recrystallization (e.g., Ethanol/Water) crude->recrystall pure Pure Crystalline Solid recrystall->pure

Caption: Conceptual workflow for synthesis and purification.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, guidelines for similar halogenated aromatic carboxylic acids should be followed.[4][5][6]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Minimize contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Hazards:

    • Skin/Eye Irritation: Expected to cause skin and serious eye irritation.[4][5]

    • Inhalation: May cause respiratory tract irritation.[6]

    • Ingestion: May be harmful if swallowed.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physical properties derived from its unique molecular architecture. Its character as a high-melting, crystalline solid with limited aqueous solubility but good solubility in organic solvents is consistent with its structure. The spectroscopic signatures, particularly the isotopic pattern in mass spectrometry and the characteristic shifts in IR and NMR, provide a robust framework for its identification and quality control. Proper adherence to safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists leveraging this molecule in their research and development endeavors.

References

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • This reference was not used in the final guide.
  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer. Available at: [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS Number: 826995-60-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing from patent literature and analogous chemical syntheses, this document details the compound's structure, properties, a plausible synthetic route with detailed protocols, and its relevance in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Benzo[b]thiophenes

The benzo[b]thiophene scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity to target proteins, and modify physicochemical characteristics like lipophilicity and basicity.[3] this compound, with its specific substitution pattern, represents a valuable building block for creating novel chemical entities with potentially enhanced therapeutic profiles.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following properties can be inferred from available data and the analysis of its structural analogues.

PropertyValueSource
CAS Number 826995-60-2N/A
Molecular Formula C₉H₄BrFO₂SN/A
Molecular Weight 275.09 g/mol N/A
Predicted Boiling Point 427.1 ± 40.0 °CN/A
Appearance Likely a solid at room temperatureInferred from related compounds

Plausible Synthesis Pathway

Synthesis_Pathway A 2-Bromo-6-fluorobenzaldehyde B 2-((2-Bromo-6-fluorobenzyl)thio)acetaldehyde intermediate A->B 1. Reaction with a mercaptan derivative C 4-Bromobenzo[b]thiophene B->C 2. Intramolecular cyclization (e.g., Wittig-type reaction) D Ethyl 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylate C->D 3. Carboxylation at C2 position E This compound D->E 4. Ester Hydrolysis Core_Synthesis cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Wittig Reaction & Cyclization A 2-Bromo-6-fluorobenzaldehyde C 2-((Halomethyl)thio)-6-bromobenzaldehyde A->C B Halomethyl mercaptan B->C D 2-((Halomethyl)thio)-6-bromobenzaldehyde F Quaternary phosphonium salt D->F E Triphenylphosphine E->F H 4-Bromobenzo[b]thiophene F->H G Base G->H

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a halogenated heterocyclic compound with a benzothiophene core. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous structures. This document will serve as a valuable resource for researchers in interpreting their own experimental data.

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Each section includes a summary table of predicted values, a discussion of the underlying chemical principles, and a standardized experimental protocol.

Molecular Structure

Figure 1. Chemical Structure of this compound

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzothiophene ring system, and a broad singlet for the carboxylic acid proton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5Broad Singlet-COOH
~8.2Singlet-H-3
~8.0Doublet of DoubletsJ(H-F) ≈ 8.8, J(H-H) ≈ 2.0H-5
~7.8DoubletJ(H-F) ≈ 9.2H-7

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet at a very downfield chemical shift (δ > 10 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.

  • H-3 Proton: The proton on the thiophene ring (H-3) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing carboxylic acid group at the C-2 position.

  • H-5 and H-7 Protons: These protons are on the benzene ring and their chemical shifts and multiplicities are influenced by the bromine and fluorine substituents. The fluorine atom at C-6 will couple with both H-5 and H-7, leading to doublet of doublets and doublet multiplicities, respectively. The magnitude of the coupling constants (J-values) will be characteristic of their relative positions to the fluorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Acquire the spectrum at a constant temperature, typically 298 K.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

  • Data Processing:

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to confirm the assignments.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For the title compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~163C=O (Carboxylic Acid)
~160 (d, ¹JCF ≈ 250 Hz)C-6
~142C-7a
~138C-3a
~135C-2
~128 (d, ³JCF ≈ 10 Hz)C-5
~125C-3
~120 (d, ²JCF ≈ 25 Hz)C-7
~115 (d, ²JCF ≈ 22 Hz)C-4

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing at the lowest field (~163 ppm).

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant (¹JCF). The adjacent carbons (C-5 and C-7) will also show smaller couplings to the fluorine atom (²JCF and ³JCF).

  • Bromine-Attached Carbon: The carbon attached to the bromine atom (C-4) will have its chemical shift influenced by the "heavy atom effect," which can sometimes lead to a more upfield shift than expected based on electronegativity alone.[1]

  • Quaternary Carbons: The quaternary carbons (C-3a and C-7a) are expected to have lower signal intensities compared to the protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Use a 100 MHz (or higher frequency for ¹³C) NMR spectrometer.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired).

  • Data Acquisition:

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ = 39.52 ppm).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (ESI-)

m/z (relative abundance)Assignment
288/290 (100/98)[M-H]⁻ (Molecular Ion)
244/246[M-H-CO₂]⁻
165[M-H-CO₂-Br]⁻

Interpretation and Rationale:

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a ratio of approximately 1:1 for the ⁷⁹Br and ⁸¹Br isotopes. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be observed at m/z 288 and 290.

  • Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da).[2][3] Subsequent loss of the bromine radical would lead to another significant fragment.

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway mol [M-H]⁻ m/z 288/290 frag1 [M-H-CO₂]⁻ m/z 244/246 mol->frag1 - CO₂ frag2 [M-H-CO₂-Br]⁻ m/z 165 frag1->frag2 - Br•

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer (ESI-MS).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

    • Operate the mass analyzer in negative ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid)
~1100StrongC-F stretch
~800-900Medium-StrongC-H out-of-plane bending (Aromatic)
~600MediumC-Br stretch

Interpretation and Rationale:

  • Carboxylic Acid Group: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 2500-3300 cm⁻¹.[4] The C=O stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹.[4][5] The C-O stretch will also be present and is typically strong.[6]

  • Aromatic Ring: The C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ range can provide information about the substitution pattern.

  • Halogen-Carbon Bonds: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample to ensure good contact with the ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the major absorption bands in the spectrum.

Conclusion

The spectroscopic data presented in this guide are predictive and intended to aid researchers in the structural confirmation of this compound. Experimental values may vary slightly depending on the specific conditions used for data acquisition (e.g., solvent, concentration, instrument). A thorough analysis combining the information from all these spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

References

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • Green Chemistry. Supporting Information for "Ni-catalyzed carboxylation of aryl halides with formic acid as the carboxyl source". [Link]

  • Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for "A mild and efficient method for the synthesis of carboxylic acids from aryl halides using palladium-catalyzed carbonylation with formic acid". [Link]

  • PubChem. 4-Bromo-2-chlorobenzo[b]thiophene. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Google Patents.
  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • National Institutes of Health. 4-Bromobenzo[b]thiophene. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Methodological & Application

Palladium-Catalyzed Synthesis of Benzo[b]thiophene-2-carboxylic Acids: A Modern Approach via Direct C-H Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene-2-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. Traditional synthetic routes often involve multi-step sequences with pre-functionalized substrates. This application note details a highly efficient and atom-economical palladium-catalyzed methodology for the direct synthesis of these valuable compounds from readily available benzo[b]thiophenes via C-H bond activation and carbonylation. We provide a mechanistic rationale, a detailed experimental protocol, and practical insights for optimization and troubleshooting, grounded in authoritative literature.

Introduction: The Strategic Value of Direct Carbonylation

The benzo[b]thiophene nucleus is a cornerstone in the design of pharmaceuticals and functional organic materials. The 2-carboxylic acid derivative, in particular, serves as a versatile intermediate for further elaboration. Historically, its synthesis required stoichiometric organometallic reagents or harsh reaction conditions. The advent of transition metal-catalyzed C-H functionalization has revolutionized this field, offering a more sustainable and efficient pathway.

Palladium catalysis, specifically, has emerged as a powerful tool for direct C-H carbonylation. This approach avoids the need for pre-installed directing groups or halogenated substrates, thereby shortening synthetic sequences and improving overall yield. A key modern strategy involves the use of a palladium acetate catalyst in conjunction with an oxidant, which allows for the direct incorporation of a carboxylic acid moiety from carbon monoxide into the C2-position of the benzothiophene ring.[1]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed direct carbonylation of benzo[b]thiophene is believed to proceed through a Pd(II)-mediated C-H activation pathway. The catalytic cycle, illustrated below, outlines the key elementary steps.

The process is initiated by the electrophilic palladation of the electron-rich C2-position of benzo[b]thiophene by a Pd(II) species, forming a palladacycle intermediate. This is often the rate-determining step and highlights the high regioselectivity of the reaction. Subsequent coordination and migratory insertion of carbon monoxide (CO) into the Pd-C bond generates a benzo[b]thienoyl-palladium complex. The cycle is completed by the reaction with water (present in the solvent or as an additive), which cleaves the acyl-palladium bond to release the desired benzo[b]thiophene-2-carboxylic acid product and a Pd(0) species. An oxidant, such as p-benzoquinone (p-BQ), is crucial for regenerating the active Pd(II) catalyst to enable turnover.[1] Recent studies have also shown that using a binary CO/CO₂ gas system can enhance catalyst stability by suppressing the formation of inactive palladium black.[1]

Catalytic_Cycle cluster_main Pd(II) Catalytic Cycle Pd_II Pd(OAc)₂ (Active Catalyst) Intermediate_A C-H Activation (Palladacycle Intermediate) Benzothiophene Benzo[b]thiophene Benzothiophene->Intermediate_A C-H Activation Intermediate_B CO Insertion (Acyl-Palladium Complex) Intermediate_A->Intermediate_B + CO Product Benzo[b]thiophene- 2-carboxylic Acid Intermediate_B->Product + H₂O - H⁺ Pd_0 Pd(0) Intermediate_B->Pd_0 Reductive Elimination Pd_0->Pd_II Oxidation Oxidant p-Benzoquinone (Oxidant) Reduced_Oxidant Hydroquinone Oxidant->Reduced_Oxidant

Figure 2: General experimental workflow for palladium-catalyzed carbonylation.
  • Reactor Charging: To a clean, dry glass liner for the autoclave, add benzo[b]thiophene (1.0 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and p-benzoquinone (216 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the desired solvent (e.g., acetic acid, 4.0 mL) to the glass liner.

  • Assembly and Purging: Place the liner and a magnetic stir bar inside the autoclave. Seal the reactor securely. Purge the autoclave by pressurizing with the CO/CO₂ gas mixture (e.g., 40 atm) and then venting to atmospheric pressure. Repeat this process three times to ensure an inert atmosphere.

  • Pressurization: Pressurize the autoclave to the desired reaction pressure with the CO/CO₂ mixture (e.g., 40 atm CO, 10 atm CO₂).

  • Reaction: Place the autoclave in a heating mantle or oil bath pre-heated to the reaction temperature (e.g., 120-150 °C). Begin vigorous stirring.

  • Monitoring and Duration: Allow the reaction to proceed for the specified time (typically 12-24 hours). The reaction can be monitored by carefully taking aliquots (if the reactor setup allows) to analyze by TLC or GC-MS.

  • Cooldown and Workup: After the reaction is complete, cool the autoclave to room temperature. CAUTION: Carefully and slowly vent the excess CO gas in a well-ventilated fume hood.

  • Extraction: Open the reactor, remove the liner, and transfer the reaction mixture to a separatory funnel. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure benzo[b]thiophene-2-carboxylic acid.

Expected Results & Substrate Scope

This methodology is generally robust and tolerates a range of functional groups on the benzo[b]thiophene core. The yields are typically moderate to good.

EntrySubstrateProductTypical Yield (%)
1Benzo[b]thiopheneBenzo[b]thiophene-2-carboxylic acid70-85%
25-Methylbenzo[b]thiophene5-Methylbenzo[b]thiophene-2-carboxylic acid75-90%
35-Methoxybenzo[b]thiophene5-Methoxybenzo[b]thiophene-2-carboxylic acid65-80%
45-Chlorobenzo[b]thiophene5-Chlorobenzo[b]thiophene-2-carboxylic acid60-75%

Table 1: Representative scope for the direct carbonylation of substituted benzo[b]thiophenes. Yields are illustrative and based on reported data for similar heterocyclic systems. [1]

Troubleshooting and Optimization

Trustworthiness in a protocol comes from anticipating challenges. Below are common issues and field-proven solutions.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the Pd(OAc)₂ is of high purity and has not decomposed to palladium black. The use of a CO/CO₂ binary gas system can significantly improve catalyst lifetime. [1] * Insufficient Temperature/Pressure: The C-H activation step is often energy-intensive. A systematic increase in temperature (in 10 °C increments) or CO pressure may improve conversion.

    • Oxidant Decomposition: Ensure the p-benzoquinone is fresh. If the reaction stalls, it may be due to the consumption of the oxidant.

  • Formation of Palladium Black:

    • Cause: This indicates the aggregation of Pd(0) species, which are catalytically inactive. It's a common deactivation pathway.

    • Solution: As mentioned, the addition of CO₂ as a co-pressurizing gas has been shown to stabilize the active catalytic species and prevent this decomposition. [1]Ensure efficient stirring to maintain a homogeneous mixture.

  • Poor Regioselectivity (e.g., C3-carbonylation):

    • Cause: While C2-carbonylation is electronically favored for benzo[b]thiophene, sterically demanding substituents at C3 could influence selectivity.

    • Solution: This method is highly selective for the C2 position. If other isomers are observed, re-evaluate the substrate structure. Forcing conditions (very high temperatures) might lead to isomerization or side reactions.

Conclusion

The palladium-catalyzed direct C-H carbonylation represents a state-of-the-art method for synthesizing benzo[b]thiophene-2-carboxylic acids. Its high regioselectivity, operational simplicity, and atom economy make it a valuable tool for researchers in drug discovery and materials science. By understanding the underlying mechanism and key experimental parameters, scientists can reliably implement and optimize this powerful transformation for their specific research needs.

References

  • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds Source: Chemical Science, Royal Society of Chemistry URL: [Link]

  • Title: Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL: [Link]

  • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: PubMed Central, NIH URL: [Link]

  • Title: Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids Source: Catalysis Science & Technology, RSC Publishing URL: [Link]

Sources

Application Note & Protocol: Robust Amide Coupling of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzothiophene Amides in Medicinal Chemistry

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and functional materials.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The functionalization of this core structure, particularly at the 2-position with an amide linkage, provides a versatile entry point for creating extensive libraries of bioactive compounds.[2][3][4] The specific substrate, 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, incorporates two halogen atoms that can influence its chemical reactivity and provide additional vectors for molecular diversification. This document provides a detailed protocol and scientific rationale for the efficient amide coupling of this substrate, tailored for researchers in drug discovery and process development.

Choosing the Right Coupling Strategy: Navigating the Chemical Landscape

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. A plethora of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic nuances.[7]

For a substrate like this compound, the electronic properties of the heterocyclic ring system must be considered. The electron-withdrawing nature of the fluorine and bromine atoms may render the carboxylic acid slightly more acidic, but can also influence the stability of activated intermediates. Given this, two of the most reliable and commonly employed coupling methods in modern medicinal chemistry are recommended:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates such as sterically hindered or electron-deficient amines.[8][9]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole): A water-soluble carbodiimide that facilitates clean workups, as the urea byproduct is easily removed with aqueous washes.[10][11] The use of HOBt minimizes side reactions and reduces the risk of racemization in chiral substrates.

This application note will focus on a HATU-mediated protocol due to its superior performance with potentially challenging coupling partners and its general applicability.

The Mechanism of HATU-Mediated Amide Coupling

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the coupling reaction. The HATU-mediated process proceeds through a well-defined pathway:

  • Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic HATU reagent.

  • Formation of the Active Ester: This attack forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[9]

  • Nucleophilic Attack by the Amine: The amine coupling partner then performs a nucleophilic acyl substitution on the carbonyl carbon of the active ester.

  • Amide Bond Formation: This results in the formation of the desired amide bond and the release of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group.

This sequence of events is depicted in the workflow diagram below.

HATU_Mechanism Carboxylic_Acid This compound Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) DIPEA->Carboxylic_Acid Deprotonation Amide_Product Target Amide Product Active_Ester->Amide_Product + Amine Byproducts Tetramethylurea + DIPEA-H⁺ + HOAt Active_Ester->Byproducts Release Amine R-NH2 (Amine)

Caption: Workflow of HATU-mediated amide coupling.

Experimental Protocol: Amide Synthesis

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry
This compound289.111.0 eq
Amine (Primary or Secondary)-1.1 eq
HATU380.231.2 eq
N,N-Diisopropylethylamine (DIPEA)129.242.5 eq
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate (EtOAc)--
1M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition and Reaction Initiation: Add DIPEA (2.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence is crucial for removing unreacted starting materials, the tetramethylurea byproduct, and residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol_Workflow Start Start: Dry Flask under N₂ Add_Acid Add Carboxylic Acid (1.0 eq) and anhydrous DMF Start->Add_Acid Add_Reagents Add Amine (1.1 eq) and HATU (1.2 eq) Add_Acid->Add_Reagents Add_Base Add DIPEA (2.5 eq) dropwise Add_Reagents->Add_Base Stir Stir at Room Temperature (1-4 hours) Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Workup: Dilute with EtOAc, Wash with 1M HCl, NaHCO₃, Brine Monitor->Workup Reaction Complete Dry_Concentrate Dry (MgSO₄), Filter, Concentrate Workup->Dry_Concentrate Purify Purify: Column Chromatography or Recrystallization Dry_Concentrate->Purify End Final Product Purify->End

Caption: Step-by-step experimental workflow for amide coupling.

Trustworthiness and Self-Validation: Keys to Success

  • Anhydrous Conditions: The success of this reaction hinges on maintaining anhydrous conditions. Water can hydrolyze the HATU reagent and the active ester intermediate, leading to lower yields. Ensure all glassware is oven-dried and solvents are appropriately dried.

  • Order of Addition: While some variations exist, the pre-activation of the carboxylic acid with HATU and base before adding the amine is sometimes recommended, especially for sensitive amines. However, for most standard couplings, the order presented in the protocol is robust.

  • Monitoring the Reaction: Relying on a fixed reaction time is not advisable. Actively monitoring the consumption of the limiting reagent (the carboxylic acid) by TLC or LC-MS will ensure the reaction is stopped at the optimal point, preventing the formation of byproducts from prolonged reaction times.

  • Purification Considerations: The choice between chromatography and recrystallization will depend on the physical properties of the final amide. Recrystallization is often a more scalable and cost-effective method for obtaining highly pure solid products.

Conclusion

The HATU-mediated amide coupling protocol detailed herein offers a reliable and efficient method for the synthesis of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxamides. By understanding the underlying mechanism and adhering to best practices in experimental execution, researchers can confidently generate novel amide derivatives for applications in drug discovery and materials science.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. [Link]

  • D'Hondt, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2997. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Zhou, R., et al. (2024). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Molecular Diversity, 28(5), 3101-3110. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Bentham Science. (n.d.). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • UCL Discovery. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Retrieved from [Link]

Sources

Use of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid in antimicrobial agent synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic Acid in the Synthesis of Novel Antimicrobial Agents

Preamble: The Strategic Value of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1] Its structural resemblance to endogenous molecules like tryptophan allows it to interact with various biological targets. The specific starting material, this compound, is a highly versatile precursor for generating libraries of novel antimicrobial candidates.

The strategic placement of halogen atoms offers distinct advantages:

  • Fluorine (at C6): This small, highly electronegative atom can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the pKa of the molecule and improve binding affinity to target proteins through favorable electrostatic interactions.

  • Bromine (at C4): The bromo group serves as an excellent synthetic handle for further diversification. It is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to explore the chemical space and optimize structure-activity relationships (SAR).

  • Carboxylic Acid (at C2): This functional group is the primary point for derivatization, most commonly through amide bond formation, a robust and well-understood reaction in drug synthesis.[2] This allows for the coupling of a vast array of amines, introducing pharmacophoric features crucial for antimicrobial activity.

This document provides a detailed protocol for the synthesis and preliminary biological evaluation of antimicrobial agents derived from this strategic starting material.

Core Synthetic Protocol: Amide Coupling

The conversion of the carboxylic acid to an amide is the most direct and versatile method for creating a library of potential antimicrobial agents from the title compound. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used uronium-based coupling reagent known for its rapid reaction times, high yields, and suppression of side reactions.

Physicochemical Properties of Starting Material
PropertyValueReference
Molecular Formula C₉H₄BrFO₂S[3]
Molecular Weight 275.09 g/mol [3]
Appearance Solid (typically off-white to yellow powder)[4]
CAS Number 826995-60-2[3]
Storage Room temperature, in a dry, sealed container[3]
General Workflow for Synthesis and Evaluation

The following diagram outlines the comprehensive workflow from chemical synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A Starting Material: 4-Bromo-6-fluorobenzo[b]thiophene- 2-carboxylic acid B Amide Coupling Reaction (HATU-mediated) A->B + Amine + HATU, DIPEA C Aqueous Work-up (Extraction & Washing) B->C D Purification (Column Chromatography) C->D E Structure Confirmation (¹H NMR, ¹³C NMR, LC-MS) D->E F Pure Compound E->F G Antimicrobial Screening (Broth Microdilution Assay) F->G H Data Analysis (Determine MIC) G->H

Caption: Workflow from synthesis to antimicrobial testing.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol details the synthesis of N-benzyl-4-bromo-6-fluorobenzo[b]thiophene-2-carboxamide.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound275.09275 mg1.0
HATU380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
Benzylamine107.15110 µL1.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL-
Ethyl acetate (EtOAc)-~100 mL-
1 M Hydrochloric acid (HCl)-~50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-~50 mL-
Brine-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (275 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is completely dissolved.

  • Activation: To the solution, add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change.

    • Scientist's Note: Pre-activation of the carboxylic acid before adding the amine minimizes potential side reactions involving the amine and the coupling reagent. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.

  • Amine Addition: Add benzylamine (110 µL, 1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1 M HCl (25 mL). Shake well and separate the layers.

    • Scientist's Note: The acidic wash removes excess DIPEA and any remaining unreacted amine.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Scientist's Note: The bicarbonate wash removes any unreacted carboxylic acid and residual acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Characterization of the Product

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

Analysis Expected Data for N-benzyl-4-bromo-6-fluorobenzo[b]thiophene-2-carboxamide
¹H NMR (400 MHz, CDCl₃)δ 8.05 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.40-7.25 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 4.65 (d, J=5.0 Hz, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (C=O), 145.0, 140.0, 138.0, 135.0, 129.0, 128.5, 128.0, 125.0, 120.0, 115.0, 110.0, 44.0 (CH₂).
LC-MS (ESI) Calculated for C₁₆H₁₁BrFNOS [M+H]⁺: 363.98; Found: 364.0.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of newly synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standardized and widely accepted technique for this purpose.[6]

General Synthetic Scheme

The following diagram illustrates the core reaction discussed in this protocol.

G compound1 Start: this compound compound2 Product: N-Substituted Amide Derivative compound1->compound2 reagents + R-NH₂ Coupling Agent (HATU) Base (DIPEA) Solvent (DMF) reagents->compound1

Caption: General scheme for amide synthesis.

Protocol: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a serial two-fold dilution of the synthesized compound stock solution in CAMHB directly in the 96-well plate. The final concentration range might typically be from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a solvent control (bacteria + broth + highest concentration of DMSO used).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Interpreting Results: Structure-Activity Relationship (SAR)

By synthesizing a small library of amides using different amines (R-NH₂) and testing their MIC values, researchers can begin to establish an SAR.

Hypothetical MIC Data Table:

Compound (R in R-NH₂)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Benzyl1664
4-Fluorobenzyl832
2-Phenylethyl32>128
Cyclohexyl64>128
Ciprofloxacin (Control)0.50.25

Scientist's Note: From this hypothetical data, one might infer that aromatic amines are preferred over aliphatic ones for activity, and that adding an electron-withdrawing group like fluorine to the benzyl ring enhances potency. This provides a rational basis for the design of the next generation of compounds. Thiophene-based compounds may act by disrupting the bacterial cell membrane or inhibiting key enzymes like DNA gyrase.[5][7] Further mechanistic studies would be required to confirm the precise mode of action.

References

  • Qu, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]

  • Rodriguez, E., et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • García-García, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

  • Chula, N. G. (2016). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. ResearchGate. Available at: [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Naser, N. A., et al. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Oleo Science. Available at: [Link]

  • Sroka, Z., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields of your target compound.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to this compound is a three-step process commencing with 2,4-dibromo-6-fluorobenzaldehyde. This strategy involves an initial condensation with ethyl thioglycolate, followed by an intramolecular cyclization to form the benzothiophene core, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.

Below is a visual representation of the overall workflow:

Synthesis_Workflow A 2,4-Dibromo-6-fluorobenzaldehyde B Ethyl 2-((2,4-dibromo-6-fluorophenyl)thio)acetate (Intermediate) A->B Condensation (Ethyl thioglycolate, Base) C Ethyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate B->C Intramolecular Cyclization (Base, Heat) D This compound (Final Product) C->D Hydrolysis (NaOH, EtOH/H2O) Troubleshooting_Cyclization Start Incomplete Cyclization Check_Temp Is reaction temperature at 80-90°C? Start->Check_Temp Increase_Temp Increase temperature to 100-110°C Check_Temp->Increase_Temp No Check_Base Is K2CO3 the base? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Stronger_Base Consider using NaH in THF Check_Base->Stronger_Base Yes Check_Time Has reaction run for at least 6 hours? Check_Base->Check_Time No Stronger_Base->Check_Time Increase_Time Extend reaction time to 12-24 hours Check_Time->Increase_Time No Check_Anhydrous Are all reagents and solvents anhydrous? Check_Time->Check_Anhydrous Yes Increase_Time->Check_Anhydrous Dry_Reagents Ensure anhydrous conditions Check_Anhydrous->Dry_Reagents No End Re-evaluate starting material purity Check_Anhydrous->End Yes Dry_Reagents->End

Technical Support Center: Troubleshooting the Intramolecular Wittig Reaction for Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiophenes via the intramolecular Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization strategy. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction, ensuring a higher rate of success in your synthetic endeavors.

Introduction: The Power and Pitfalls of the Intramolecular Wittig Reaction

The intramolecular Wittig reaction is an elegant and efficient method for the synthesis of a variety of heterocyclic compounds, including the pharmaceutically important benzothiophene scaffold.[1] This reaction involves the formation of a phosphorus ylide from a phosphonium salt precursor, which then reacts with a tethered carbonyl group, typically a thioester in this context, to form the benzothiophene ring and triphenylphosphine oxide as a byproduct.[2]

While this method offers a direct route to 2,3-disubstituted benzothiophenes, it is not without its challenges. Success hinges on the careful preparation of the starting materials, precise control of reaction conditions, and effective purification strategies. This guide will walk you through the most common issues encountered during this synthesis, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issues with Phosphonium Salt Precursor Synthesis

A successful Wittig reaction begins with a high-quality phosphonium salt. Problems at this stage will inevitably cascade to the cyclization step.

Q: My reaction to form the phosphonium salt from 2-mercaptobenzoic acid derivatives and a halo-substituted phosphonium salt is low-yielding. What could be the issue?

A: Incomplete deprotonation of the thiol or side reactions are the likely culprits.

  • Expertise & Experience: The synthesis of the key phosphonium salt precursor, typically an S-(2-acylphenyl)thioglycolate derivative, is a critical first step. The reaction involves the nucleophilic attack of the thiolate on an appropriate alkyl halide. Incomplete deprotonation of the thiol on the 2-mercaptobenzoic acid derivative will result in unreacted starting material. Furthermore, strong bases can potentially react with other functional groups on your starting materials.

  • Trustworthiness (Self-Validating Protocol):

    • Thiol Deprotonation: Use a slight excess (1.1 equivalents) of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Ensure the reaction is stirred under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiolate.

    • Alkyl Halide Addition: Add the halo-substituted phosphonium salt slowly at room temperature. The reaction is typically an SN2 displacement, so using a primary halide will be most effective.[3]

    • Monitoring: Track the reaction progress using thin-layer chromatography (TLC). The disappearance of the thiol starting material is a good indicator of completion.

    • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Washing with brine and drying over anhydrous sodium sulfate before solvent removal is crucial.

Q: I am observing impurities in my phosphonium salt that I can't easily remove. What are they and how can I get rid of them?

A: The most common impurity is unreacted triphenylphosphine (PPh₃) or triphenylphosphine oxide (TPPO) if any oxidation has occurred.

  • Expertise & Experience: Triphenylphosphine is a good nucleophile and is used to prepare the phosphonium ylide.[3] If your halo-substituted starting material for the phosphonium salt synthesis is not pure, it can lead to a mixture of phosphonium salts. Additionally, PPh₃ can be oxidized to TPPO during the reaction or work-up.

  • Trustworthiness (Self-Validating Protocol):

    • Purification of Starting Materials: Ensure the purity of your halo-substituted starting material before reacting it with PPh₃.

    • Recrystallization: The phosphonium salt is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/hexane) is a highly effective method for purification.

    • Washing: If the salt precipitates from the reaction mixture, washing the solid with a solvent in which the impurities are soluble but the salt is not (e.g., diethyl ether or hexane) can be effective.

Challenges During the Intramolecular Wittig Cyclization

This is the key bond-forming step and requires careful optimization.

Q: My intramolecular Wittig reaction is not proceeding to completion, and I am recovering my phosphonium salt starting material. Why is this happening?

A: Insufficiently strong base or steric hindrance are the most probable causes.

  • Expertise & Experience: The formation of the phosphorus ylide requires a base strong enough to deprotonate the α-carbon to the phosphonium group.[3] The acidity of this proton is influenced by the substituents on the carbon. If the ylide is not formed, the cyclization will not occur. Steric hindrance around the thioester carbonyl can also impede the approach of the ylide.

  • Trustworthiness (Self-Validating Protocol):

    • Base Selection:

      • For non-stabilized ylides (where the group attached to the ylidic carbon is not electron-withdrawing), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF are necessary.[3]

      • For stabilized ylides (with an electron-withdrawing group), a weaker base such as potassium carbonate or even a strong organic base like 1,8-diazabicycloundec-7-ene (DBU) may suffice.

      • Caution: Thioesters can be sensitive to strong nucleophilic bases, which can lead to cleavage. The base should be added slowly at low temperature (e.g., 0 °C or -78 °C) to minimize this side reaction.

    • Reaction Temperature: Some intramolecular Wittig reactions require heating to overcome the activation energy for cyclization. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C).

    • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. THF and DMF are common choices. For reactions with lithium bases, THF is generally preferred.

Base Typical Solvent Temperature Comments
n-Butyllithium (n-BuLi)THF, Diethyl Ether-78 °C to RTVery strong, requires anhydrous conditions. Can act as a nucleophile.
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic base. Requires careful handling.
Potassium tert-butoxideTHF, t-BuOHRT to refluxStrong, sterically hindered base.
DBUAcetonitrile, DCMRT to refluxStrong, non-nucleophilic organic base. Good for base-sensitive substrates.

Q: I am getting a complex mixture of products instead of my desired benzothiophene. What are the likely side reactions?

A: Several side reactions can occur, including intermolecular reactions, decomposition of the ylide, or cleavage of the thioester.

  • Expertise & Experience: At high concentrations, an intermolecular Wittig reaction between two molecules of the precursor can compete with the desired intramolecular cyclization. The ylide itself can be unstable, especially if there are acidic protons elsewhere in the molecule or if it is exposed to air or moisture. As mentioned, the thioester is an electrophilic functional group that can be attacked by the strong base used to generate the ylide.

  • Trustworthiness (Self-Validating Protocol):

    • High Dilution: To favor the intramolecular reaction, perform the reaction at high dilution (typically 0.01 M or lower). This can be achieved by the slow addition of the phosphonium salt solution to a solution of the base.

    • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent the decomposition of the ylide and other sensitive reagents.

    • Control of Basicity: Use the minimum amount of base required to form the ylide. An excess of a strong base increases the likelihood of thioester cleavage. Consider using a weaker base if your substrate allows.

Purification Woes: The Triphenylphosphine Oxide Problem

The removal of the triphenylphosphine oxide (TPPO) byproduct is a notorious challenge in Wittig reactions.

Q: My final product is heavily contaminated with triphenylphosphine oxide (TPPO), and it is difficult to separate by column chromatography. What are my options?

A: TPPO is a polar and often crystalline compound, and several strategies can be employed for its removal.

  • Expertise & Experience: The polarity of TPPO is often very similar to that of the desired benzothiophene product, making chromatographic separation difficult. However, its distinct physical properties can be exploited.

  • Trustworthiness (Self-Validating Protocol):

    • Crystallization/Precipitation:

      • If your benzothiophene is a non-polar solid, you may be able to precipitate the TPPO by dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adding a large excess of a non-polar solvent (like hexane or diethyl ether). The TPPO should precipitate out and can be removed by filtration.

      • Conversely, if your product is crystalline, you may be able to selectively crystallize it from a solvent mixture, leaving the TPPO in the mother liquor.

    • Acid-Base Extraction: This method is not directly applicable to TPPO but can be used if your benzothiophene has a basic or acidic handle that allows it to be selectively extracted into an aqueous layer, leaving the neutral TPPO in the organic phase.

    • Complexation: TPPO can form complexes with certain metal salts. Adding a solution of MgCl₂ or ZnCl₂ in a suitable solvent can precipitate the TPPO complex, which can then be filtered off.

    • Alternative Phosphines: For future syntheses, consider using a phosphine other than triphenylphosphine. For example, using a phosphine with long alkyl chains can result in a more non-polar phosphine oxide that is more easily separated from a polar product. Conversely, using a phosphine with water-soluble groups can allow the phosphine oxide to be removed by an aqueous wash.

Visualizing the Process

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Wittig Reaction cluster_2 Purification start 2-Mercaptobenzoic Acid Derivative salt_formation Phosphonium Salt Formation (SN2 Reaction) start->salt_formation base Base (e.g., K2CO3) base->salt_formation phosphonium_halide Halo-substituted Phosphonium Salt phosphonium_halide->salt_formation purification_salt Purification (Recrystallization) salt_formation->purification_salt precursor Purified Phosphonium Salt Precursor purification_salt->precursor ylide_formation Ylide Formation precursor->ylide_formation base_wittig Strong Base (e.g., n-BuLi) base_wittig->ylide_formation cyclization Intramolecular Cyclization ylide_formation->cyclization crude_product Crude Benzothiophene + TPPO cyclization->crude_product purification_product Purification Strategy (e.g., Crystallization, Chromatography) crude_product->purification_product final_product Pure Benzothiophene purification_product->final_product

Caption: A generalized workflow for benzothiophene synthesis via an intramolecular Wittig reaction.

Troubleshooting Logic

G start Low Yield or No Reaction check_sm Check Starting Material Purity start->check_sm Is the phosphonium salt pure? check_base Is the Base Strong Enough? start->check_base Is ylide forming? check_conditions Review Reaction Conditions start->check_conditions Are conditions optimal? sm_impure Impure Salt check_sm->sm_impure weak_base Base Too Weak check_base->weak_base suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond repurify_sm Repurify Salt (Recrystallize) sm_impure->repurify_sm stronger_base Use Stronger Base (e.g., n-BuLi) weak_base->stronger_base optimize Optimize T, Concentration, Solvent suboptimal_cond->optimize complex_mixture Complex Mixture of Products intermolecular Intermolecular Reaction? complex_mixture->intermolecular decomposition Ylide Decomposition? complex_mixture->decomposition thioester_cleavage Thioester Cleavage? complex_mixture->thioester_cleavage high_dilution Use High Dilution intermolecular->high_dilution inert_atm Ensure Inert Atmosphere decomposition->inert_atm base_control Use Weaker Base / Control Stoichiometry thioester_cleavage->base_control purification_issue Difficulty with Purification tppo_contamination TPPO Contamination purification_issue->tppo_contamination purification_strategy Employ Specific TPPO Removal Strategy tppo_contamination->purification_strategy

Caption: A decision tree for troubleshooting common issues in the intramolecular Wittig synthesis of benzothiophenes.

Detailed Protocol: Synthesis of 2,3-Disubstituted Benzothiophenes via Intramolecular Wittig Reaction

This protocol is adapted from the general principles outlined in the literature for similar transformations.[4]

Step 1: Synthesis of the Phosphonium Salt Precursor

  • To a solution of the appropriate 2-mercaptobenzoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired halo-substituted phosphonium salt (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phosphonium salt by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).

Step 2: Intramolecular Wittig Cyclization

  • To a solution of the purified phosphonium salt (1.0 eq) in anhydrous THF (0.01 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting deep red or orange solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification of the Benzothiophene

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add hexane dropwise until the solution becomes cloudy.

  • Allow the mixture to stand at 4 °C overnight to precipitate the triphenylphosphine oxide.

  • Filter the mixture, washing the solid with cold hexane.

  • Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzothiophene.

Conclusion

The intramolecular Wittig reaction is a potent tool for the synthesis of benzothiophenes. By understanding the underlying mechanistic principles and anticipating potential challenges, researchers can effectively troubleshoot and optimize this reaction. This guide provides a framework for identifying and resolving common issues, from precursor synthesis to final purification. Remember that careful planning, meticulous execution, and systematic optimization are the cornerstones of successful synthetic chemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. [Link]

  • Rai, R., & Kataria, S. (2014). A facile access to 2,3-disubstituted benzo[b]thiophenes via intramolecular Wittig reaction. Tetrahedron Letters, 55(3), 672-675.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new synthesis of 2,3-disubstituted benzo[b]thiophenes by intramolecular Wittig reaction. Tetrahedron Letters, 42(40), 7137-7139.
  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(17), 3531-3537. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. [Link]

  • PubMed Central. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. [Link]

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Stability issues with 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter, offering systematic approaches to diagnose and resolve them.

My solution of this compound has turned cloudy or formed a precipitate over time. What is happening?

Possible Causes:

  • Poor Solubility: The compound may have limited solubility in your chosen solvent, and precipitation is occurring due to supersaturation or temperature fluctuations.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In neutral or acidic aqueous solutions, the protonated form is less soluble than the deprotonated (carboxylate) form in basic solutions.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Interaction with Container: The compound may be adsorbing to or reacting with the surface of your storage container.

Troubleshooting Workflow:

A Precipitate Observed B Step 1: Visual & Microscopic Inspection - Crystalline or amorphous precipitate? A->B C Step 2: Temperature Fluctuation Test - Gently warm the solution. - Does the precipitate redissolve? B->C D Yes C->D Yes E No C->E No F Likely solubility issue. - Consider a different solvent or co-solvent. - Store at a constant temperature. D->F G Step 3: pH Measurement (for aqueous solutions) - Is the pH acidic or neutral? E->G H Adjust pH to > 7 with a suitable base. - Does the precipitate dissolve? G->H I Yes H->I Yes J No H->J No K pH-dependent solubility is the primary factor. - Maintain a basic pH for stock solutions. I->K L Step 4: Analytical Chemistry - Isolate the precipitate. - Analyze by HPLC, LC-MS, and NMR. - Compare with the parent compound's profile. J->L M Precipitate is the parent compound L->M Matches N Precipitate is a different compound L->N Does not match O Severe solubility issue. - Re-evaluate solvent system or concentration. M->O P Degradation has occurred. - Investigate potential causes (light, temperature, reactive species). - See Troubleshooting Question 2. N->P

Caption: Troubleshooting workflow for precipitate formation.

I am observing a loss of potency or the appearance of new peaks in my HPLC analysis. What are the likely degradation pathways?

Possible Causes & Mechanisms:

While specific degradation pathways for this compound are not extensively documented, we can infer potential mechanisms based on its structure, which includes a carboxylic acid, a brominated and fluorinated aromatic system, and a thiophene ring.

  • Decarboxylation: The loss of the carboxylic acid group, potentially accelerated by heat or light, would result in the formation of 4-bromo-6-fluorobenzo[b]thiophene.

  • Dehalogenation: The bromine atom is more susceptible to removal than fluorine. This could occur via photolytic cleavage (if exposed to light) or reaction with nucleophiles or reducing agents in your solution.

  • Oxidation of the Thiophene Ring: The sulfur atom in the benzothiophene ring can be oxidized, especially in the presence of oxidizing agents or under harsh conditions. This could lead to the formation of sulfoxides or sulfones, which would significantly alter the compound's properties.[1]

  • Hydrolysis or Other Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification if alcohols are present in the solvent, or form amides with primary or secondary amines. While generally stable, under certain catalytic conditions, other reactions are possible.

Troubleshooting and Stability Testing Protocol:

  • Forced Degradation Study: To identify potential degradation products and pathways, a forced degradation study is recommended. This involves exposing solutions of the compound to stress conditions:

    • Acidic Conditions: e.g., 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature. Benzothiophene derivatives can be decomposed by alkali at high temperatures.[2]

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: Solution stored at elevated temperatures (e.g., 60-80 °C).

    • Photostability: Solution exposed to UV light.

  • Analytical Monitoring: Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a diode array detector (DAD) or photodiode array (PDA) detector to observe changes in the UV-Vis spectrum, which might indicate structural changes.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information for any new peaks, which can help in identifying the degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions). The appearance of new peaks suggests degradation. The conditions under which specific new peaks appear will point to the likely degradation mechanism.

A Loss of Potency / New HPLC Peaks B Step 1: Prepare Solutions for Forced Degradation Study - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic (UV) A->B C Step 2: Incubate under Stress Conditions - Set appropriate time points for sampling. B->C D Step 3: Analytical Monitoring - Use a stability-indicating HPLC-DAD/PDA method. - Use LC-MS for peak identification. C->D E Step 4: Data Analysis - Compare stressed samples to control. - Identify conditions causing degradation. - Characterize degradation products by MS and UV spectra. D->E F Step 5: Mitigation Strategy - Based on findings, adjust solution pH, protect from light, control temperature, or add antioxidants as appropriate. E->F

Caption: Workflow for investigating degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is expected to be soluble in many common organic solvents but have limited solubility in water.[3] For experimental purposes, the choice of solvent is critical and should be based on the requirements of the downstream application.

Solvent ClassRecommended SolventsNotes
Aprotic Polar DMSO, DMF, THF, AcetonitrileGood for creating high-concentration stock solutions. Be aware that DMSO and DMF can be difficult to remove.
Protic Polar Ethanol, MethanolGood for many biological assays. The carboxylic acid may esterify in the presence of an acid catalyst and heat.
Aqueous Buffers pH > 7 buffers (e.g., PBS, Tris)The deprotonated carboxylate form is more soluble in water. A basic pH is recommended for aqueous solutions.[4]

Q2: How should I store stock solutions of this compound?

Based on general principles for halogenated aromatic carboxylic acids, the following storage conditions are recommended to maximize stability:[5][6]

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (days to a week), 2-8°C may be acceptable, but this should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aromatic compounds, especially halogenated ones, can be susceptible to photodecomposition.

  • Atmosphere: For sensitive applications, consider aliquoting solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: Is the compound sensitive to pH?

Yes, as a carboxylic acid, its properties are pH-dependent.

  • Solubility: As mentioned, it will be significantly more soluble in basic aqueous solutions (pH > 7) where the carboxylic acid is deprotonated.

  • Stability: The ionization state can influence stability.[4] While specific data is unavailable for this compound, extreme pH values (highly acidic or highly basic) combined with high temperatures can promote degradation, such as decarboxylation or hydrolysis of the benzothiophene ring.[2] It is advisable to conduct experiments in buffered solutions to maintain a constant pH.

Q4: Can I expect any issues with excipient compatibility in formulation studies?

Compatibility with excipients should be experimentally determined. Potential incompatibilities could arise from:

  • Basic Excipients: Strong bases could lead to degradation of the benzothiophene ring, especially at elevated temperatures.[2]

  • Reducing or Oxidizing Agents: These could react with the bromine atom or the thiophene sulfur, respectively.

  • Alcohols: In the presence of acidic catalysts, esterification can occur.

A systematic excipient compatibility study, monitored by HPLC, is essential during pre-formulation development.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022-01-14).
  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed.
  • Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates | Environmental Toxicology and Chemistry | Oxford Academic.
  • Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali - Tohoku University.
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (2016-03-11).
  • CAS 586-76-5: 4-Bromobenzoic acid - CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central.
  • 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid - Apollo Scientific.
  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024-07-29). Available at:

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Validation & Comparative

A Comparative Guide to STAT3 Inhibitors: Evaluating 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: STAT3 as a Pivotal Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cellular processes, acting as a convergence point for numerous oncogenic signaling pathways.[1] In healthy cells, STAT3 activation is a transient and tightly controlled event, mediating responses to cytokines and growth factors to regulate cell growth, differentiation, and survival.[2][3] However, in a vast array of human cancers—some estimates suggest over 70%—STAT3 is persistently activated, driving tumor progression, promoting metastasis, conferring resistance to therapy, and fostering an immunosuppressive tumor microenvironment.[4][5][6] This aberrant, constitutive activation makes STAT3 an exceptionally attractive target for therapeutic intervention.

The development of small-molecule inhibitors targeting STAT3 has been a significant focus of cancer research for decades.[2][4] These efforts have yielded a diverse chemical landscape of inhibitors, each with unique mechanisms of action, potency, and selectivity. The primary strategies for STAT3 inhibition involve either blocking the upstream kinases (like Janus kinases, JAKs) that phosphorylate and activate STAT3, or more directly, preventing the crucial dimerization step of activated STAT3 monomers.[6] This dimerization, mediated by the reciprocal interaction of a phosphotyrosine residue on one monomer with the Src Homology 2 (SH2) domain of the other, is essential for STAT3's nuclear translocation and subsequent transcriptional activity.[7]

This guide provides a comparative analysis of various STAT3 inhibitors, with a special focus on the emerging potential of the benzo[b]thiophene scaffold. We will evaluate the activity of derivatives of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid in the context of well-characterized STAT3 inhibitors such as Stattic, SH-4-54, BP-1-102, and the natural product Cryptotanshinone. This objective comparison is supported by a review of experimental data and detailed methodologies to provide researchers and drug development professionals with a comprehensive resource for navigating the complex field of STAT3-targeted therapies.

The Benzo[b]thiophene Scaffold: A Privileged Structure in STAT3 Inhibition

The benzo[b]thiophene core is a heterocyclic aromatic compound that has proven to be a valuable scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization have led to its incorporation into numerous biologically active molecules. In the realm of STAT3 inhibition, this scaffold is exemplified by one of the earliest and most widely studied inhibitors, Stattic.

This compound: A Scaffold for Optimization

Recent research into novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives has shed light on the potential of the benzo[b]thiophene scaffold. Within these studies, a key observation was made regarding a derivative where p-cresol was linked via an ester bond to 4-bromobenzo[b]thiophene-2-carboxylic acid. This specific compound, 6l , demonstrated the weakest inhibitory activity against the STAT3 signaling pathway among the series tested.[8]

However, this finding is more instructive than disappointing. The same study revealed that derivatives from this scaffold featuring an amide linkage rather than an ester linkage exhibited significant antiproliferative activity, with IC50 values in the single-digit micromolar range against several cancer cell lines.[8] This critical structure-activity relationship (SAR) insight suggests that while this compound itself is not a potent inhibitor, it serves as a highly promising foundational structure for the development of more effective amide-containing STAT3 inhibitors. The bromine and fluorine substitutions offer potential sites for further modification to enhance potency, selectivity, and pharmacokinetic properties.

Stattic: The Prototypical Benzo[b]thiophene Inhibitor

Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) is arguably the most recognized STAT3 inhibitor built on the benzo[b]thiophene framework.[9] It is a cell-permeable, nonpeptidic small molecule that directly targets the STAT3 SH2 domain, thereby preventing STAT3 dimerization, activation, and nuclear translocation.[10]

  • Mechanism: Stattic selectively inhibits the function of the STAT3 SH2 domain, with a reported IC50 of 5.1 µM in cell-free assays.[10][11][12]

  • Caveat: It is crucial for researchers to recognize that emerging evidence indicates Stattic can exert biological effects independent of its STAT3 inhibitory activity.[13][14] Studies using STAT3-deficient cells have shown that Stattic can still impact processes like histone acetylation, calling for careful interpretation of results.[13][14]

Despite this caveat, Stattic remains a vital chemical tool and a benchmark for the development of new benzo[b]thiophene-based inhibitors.

Comparative Analysis with Other Classes of STAT3 Inhibitors

To understand the potential of this compound derivatives, it is essential to compare them against other well-established STAT3 inhibitors from different chemical classes.

SH-4-54: A Potent Dual STAT3/STAT5 Inhibitor

SH-4-54 is a highly potent inhibitor that was designed to target the SH2 domains of both STAT3 and STAT5.[15][16] This dual activity can be advantageous in cancers where both pathways are co-activated.

  • Mechanism: Binds directly to the STAT3 SH2 domain, inhibiting its phosphorylation and transcriptional activity.[17]

  • Potency: Demonstrates high binding affinity to STAT3 with a dissociation constant (KD) of 300 nM .[15] It effectively suppresses STAT3 phosphorylation in cancer cells at low nanomolar concentrations.[15]

  • Application: SH-4-54 has shown significant anti-tumor activity, including the ability to suppress stemness and overcome chemoresistance in cancer stem-like cells.[17]

BP-1-102: An Orally Bioavailable SH2 Domain Inhibitor

BP-1-102 is a selective, orally bioavailable small-molecule inhibitor of STAT3 that also targets the SH2 domain.[18][19][20]

  • Mechanism: Blocks STAT3-phospho-tyrosine peptide interactions and inhibits STAT3 DNA-binding activity.[18]

  • Potency: It binds to STAT3 with a KD of 504 nM and inhibits STAT3 DNA-binding with an IC50 of 6.8 µM .[18][19]

  • Application: BP-1-102 has been shown to suppress the expression of key STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) and regress human breast and lung cancer xenografts in vivo.[18][21]

Cryptotanshinone: A Natural Product STAT3 Inhibitor

Cryptotanshinone is a natural compound isolated from the root of Salvia miltiorrhiza, a plant used in traditional Chinese medicine.[22][23] It has been identified as a potent inhibitor of the STAT3 signaling pathway.

  • Mechanism: Inhibits the activation and phosphorylation of STAT3 at Tyr705, blocking its nuclear translocation.[22][23] It has been shown to bind directly to STAT3 molecules.[24]

  • Potency: Effective concentrations in cell-based assays are typically in the low micromolar range (e.g., 7-10 µM).[24]

  • Application: Cryptotanshinone has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including colorectal and renal cell carcinoma.[22][23]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics of the discussed STAT3 inhibitors, providing a clear comparison of their mechanisms and reported potencies.

Inhibitor/ScaffoldTarget(s)Mechanism of ActionPotency (IC50 / KD)Key Experimental Findings
4-Bromo-6-fluorobenzo[b]thiophene-2-CA Amides STAT3 PathwayAntiproliferative; presumed STAT3 inhibitionSingle-digit µM (cell viability IC50)[8]Amide derivatives show good antiproliferative activity, while the ester-linked parent compound is weak.[8]
Stattic STAT3 (SH2)Prevents STAT3 dimerization and nuclear translocationIC50 = 5.1 µM (cell-free)[10][11][12]A widely used tool compound; exhibits some STAT3-independent off-target effects.[13][14]
SH-4-54 STAT3/STAT5 (SH2)Inhibits STAT3/5 phosphorylation and activityKD = 300 nM (STAT3)[15]Potently kills cancer stem cells and suppresses tumor growth in vivo.[15][17]
BP-1-102 STAT3 (SH2)Inhibits STAT3 DNA-binding and p-Tyr interactionsKD = 504 nM; IC50 = 6.8 µM (DNA binding)[18][19]Orally bioavailable; effectively suppresses tumor growth in xenograft models.[18][21]
Cryptotanshinone STAT3Inhibits STAT3 phosphorylation and activationEffective at ~5-10 µM (cell-based)[24]Natural product with demonstrated anti-tumor properties in vitro and in vivo by inhibiting STAT3 signaling.[22][23]

Visualizing STAT3 Inhibition

To better understand the points of intervention for these inhibitors, it is helpful to visualize the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation (Y705) STAT3_P p-STAT3 STAT3_inactive->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer 4. Dimerization DNA Target Gene Promoters STAT3_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 6. DNA Binding Inhibitor_SH2 SH2 Domain Inhibitors (Stattic, SH-4-54, BP-1-102, Benzo[b]thiophene Amides) Inhibitor_SH2->STAT3_P Blocks Dimerization Inhibitor_P Phosphorylation Inhibitors (Cryptotanshinone) Inhibitor_P->JAK Inhibits Cytokine Cytokine/GF Cytokine->Receptor 1. Ligand Binding

Caption: The STAT3 signaling cascade and points of therapeutic intervention.

Experimental Protocols: A Framework for Self-Validating Systems

To ensure the trustworthiness and reproducibility of findings when comparing STAT3 inhibitors, rigorous and well-controlled experimental workflows are paramount. Below are detailed protocols for key assays, presented from the perspective of a senior scientist focused on causality and robust data generation.

Experimental Workflow Overview

A logical screening cascade ensures that resource-intensive experiments are performed on the most promising candidates identified in initial, higher-throughput assays.

Workflow Start Compound Library (e.g., Benzo[b]thiophene derivatives) Assay1 Primary Screen: Cell Viability Assay (e.g., MTT/CCK-8) Start->Assay1 Decision1 Identify Hits (IC50 < Threshold) Assay1->Decision1 Assay2 Secondary Screen: STAT3 Phosphorylation Assay (Western Blot) Decision1->Assay2 Active Compounds Inactive Compounds Inactive Compounds Decision1->Inactive Compounds Decision2 Confirm On-Target Activity (p-STAT3 Inhibition) Assay2->Decision2 Assay3 Mechanism of Action: Direct Binding Assay (SPR) & Luciferase Reporter Assay Decision2->Assay3 Confirmed Hits Decision3 Characterize Potency & MoA (K_D, Transcriptional IC50) Assay3->Decision3 Assay4 Phenotypic Assays: Colony Formation, Migration/ Invasion Assays Decision3->Assay4 Potent Binders End Lead Candidate for In Vivo Studies Assay4->End

Caption: A typical experimental workflow for identifying and validating novel STAT3 inhibitors.

Protocol 1: STAT3 Phosphorylation Assay via Western Blot

Objective: To determine if a test compound inhibits the constitutive or cytokine-induced phosphorylation of STAT3 at Tyrosine 705 (Y705).

Causality: This is the most direct cell-based assay to confirm on-target activity. A reduction in p-STAT3 (Y705) levels strongly indicates that the compound is interfering with the STAT3 activation pathway, either by inhibiting an upstream kinase or by preventing STAT3 from being phosphorylated.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer) or cells responsive to cytokine stimulation (e.g., HEK293T) in 6-well plates. Allow cells to adhere overnight.

  • Starvation (for stimulated models): If using a cytokine-inducible model, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 5, 10 µM) and appropriate vehicle control (e.g., DMSO) for 1-4 hours.

  • Stimulation (for stimulated models): Add a STAT3 activator like Interleukin-6 (IL-6, 20 ng/mL) for 15-30 minutes.[25]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are critical to preserve the phosphorylation state of STAT3.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3 . Using both antibodies is a self-validating control; the inhibitor should reduce the p-STAT3 signal without affecting the total STAT3 level.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to confirm equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an enhanced chemiluminescence (ECL) substrate. Quantify band densities to determine the dose-dependent inhibition of STAT3 phosphorylation.

Protocol 2: STAT3 Direct Binding Assay via Surface Plasmon Resonance (SPR)

Objective: To quantify the direct binding affinity (KD) and kinetics of an inhibitor to the STAT3 protein.

Causality: This cell-free assay provides definitive proof that the compound physically interacts with the STAT3 protein, a crucial piece of data for validating direct inhibitors like those targeting the SH2 domain. It helps distinguish direct inhibitors from those that act on upstream targets.

Step-by-Step Methodology:

  • System Preparation: Use an SPR instrument (e.g., Biacore). The running buffer should be optimized for the interaction, typically a PBS-based buffer with a small amount of surfactant (e.g., 0.05% P20) and DMSO to match the compound solvent.[26]

  • Ligand Immobilization: Covalently immobilize recombinant full-length human STAT3 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[26] A reference flow cell should be activated and blocked without protein to allow for background signal subtraction.

  • Analyte Injection: Prepare a serial dilution of the test inhibitor in the running buffer.

  • Binding Measurement: Inject the different concentrations of the inhibitor over the STAT3 and reference flow cells at a constant flow rate (e.g., 30 µL/min).[26] Monitor the association phase (inhibitor binding) and dissociation phase (buffer flow).

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Senior Application Scientist's Perspective and Conclusion

The landscape of STAT3 inhibitor development is both promising and challenging.[27] While high-potency molecules like SH-4-54 have demonstrated impressive nanomolar efficacy, the journey to clinical approval remains arduous, with no direct STAT3-targeted therapy yet on the market.[4][5]

From the data reviewed, the This compound scaffold represents a compelling starting point for novel inhibitor design. The key insight is the superior performance of amide over ester linkages, which provides a clear vector for medicinal chemistry optimization.[8] By leveraging this scaffold, it may be possible to develop inhibitors that combine the proven utility of the benzo[b]thiophene core, as seen in Stattic, with improved potency and potentially a better selectivity profile.

Comparative Insights:

  • Potency vs. Bioavailability: While SH-4-54 offers exceptional potency, the oral bioavailability of compounds like BP-1-102 is a significant advantage for clinical translation. Future development of benzo[b]thiophene amides should prioritize both high affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Direct vs. Indirect Inhibition: Direct SH2 domain inhibitors (Stattic, SH-4-54, BP-1-102) are highly sought after for their specificity. However, compounds like Cryptotanshinone, which inhibit STAT3 phosphorylation, validate the efficacy of targeting upstream components of the pathway.

  • Selectivity: A major hurdle is achieving selectivity for STAT3 over other highly homologous STAT family members. The potential for off-target effects, as noted with Stattic, underscores the need for rigorous selectivity screening and mechanistic validation, such as the SPR and Western blot protocols detailed above.

References

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  • Lin, L., Hutzen, B., & Li, P. K. (2012). IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside those of WP1066 and S3I-201 (10). ResearchGate. [Link]

  • Le, T. B., Le, T. N., & Nguyen, T. H. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Shin, D. S., Kim, H. N., & Kim, K. T. (2013). Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro. The American Journal of Chinese Medicine, 41(5), 1145-1158. [Link]

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  • Chen, X., Li, Y., & Zhang, L. (2022). A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge. Frontiers in Pharmacology, 13, 843231. [Link]

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  • Zhang, L., Wu, J., & Wang, J. (2017). Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma. Oncotarget, 8(38), 63736-63748. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold - A Privileged Core in Medicinal Chemistry

The benzothiophene moiety, a bicyclic system consisting of a benzene ring fused to a thiophene ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and versatile chemistry make it a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity.[3] This has led to the development of numerous clinically successful drugs incorporating the benzothiophene core, including the selective estrogen receptor modulator (SERM) raloxifene, the antiasthmatic drug zileuton, and the antifungal agent sertaconazole.[4]

The therapeutic potential of benzothiophene derivatives is remarkably broad, with compounds exhibiting potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities, among others.[1][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the benzothiophene ring system. A thorough understanding of the structure-activity relationships (SAR) is therefore paramount for the rational design of new and more effective therapeutic agents.

This guide provides a comparative analysis of the SAR of substituted benzothiophenes across several key biological activities. We will delve into the experimental data that underpins our current understanding, provide detailed protocols for the synthesis and evaluation of these compounds, and offer insights into the rationale behind the experimental design.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzothiophene derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[1][3] Two of the most well-studied mechanisms are the inhibition of tubulin polymerization and the modulation of protein kinase activity.

A. Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[5] Compounds that disrupt microtubule dynamics are among the most effective anticancer drugs.[5] Certain benzothiophene analogs, particularly those with a 2-phenyl substitution pattern, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Structure-Activity Relationship:

The anticancer activity of these compounds is highly dependent on the substitution pattern on both the benzothiophene core and the 2-phenyl ring. A systematic study of 2-arylbenzothiophene acrylonitrile analogs revealed several key SAR trends.

  • Substitution at the 2-position: A phenyl or substituted phenyl group at the 2-position is crucial for activity.

  • Substitution on the 2-phenyl ring: The presence of methoxy groups on the 2-phenyl ring generally enhances activity. For instance, a 3,4,5-trimethoxyphenyl substituent often leads to potent growth inhibition.[5]

  • The acrylonitrile moiety: The acrylonitrile group at the 3-position is a key feature of some of the most potent compounds in this class.[5]

  • Stereochemistry: The Z-isomers of these acrylonitrile analogs are generally more active than the E-isomers.

Comparative Analysis of Anticancer Activity:

The following table summarizes the growth inhibitory (GI50) values for a series of 2-arylbenzothiophene acrylonitrile analogs against a panel of human cancer cell lines.

Compound IDBenzothiophene Substitution2-Phenyl SubstitutionGI50 (nM) vs. NCI-60 Panel (Average)Reference
1 3-(CN)-2-ylPhenyl> 1000[5]
2 3-(CN)-2-yl3,4,5-Trimethoxy10 - 100[5]
3 3-(CN)-2-yl3,4-Dimethoxy100 - 1000[5]
4 3-(CN)-2-yl4-Hydroxy-3,5-dimethoxy10 - 100[5]

Causality Behind Experimental Choices:

The NCI-60 human tumor cell line screen is a standard and powerful tool for the initial evaluation of potential anticancer agents. Its use allows for the rapid assessment of a compound's activity against a broad spectrum of cancer types, providing valuable information about its potential therapeutic applications and mechanism of action. The choice of cell lines often includes those known to express multidrug resistance proteins, such as P-glycoprotein, to identify compounds that can overcome this common mechanism of drug resistance.[5]

SAR Summary for Anticancer Benzothiophenes (Tubulin Inhibitors):

SAR_Anticancer Core Benzothiophene Core C2 2-Aryl Substitution (Essential for activity) Core->C2 C3 3-Acrylonitrile (Potentiates activity) Core->C3 Aryl_Sub Substituents on 2-Aryl Ring C2->Aryl_Sub Activity High Anticancer Activity (Tubulin Inhibition) C2->Activity C3->Activity Methoxy Methoxy Groups (e.g., 3,4,5-trimethoxy) Enhance activity Aryl_Sub->Methoxy Methoxy->Activity

Caption: Key structural features of benzothiophene-based tubulin polymerization inhibitors.

II. Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics.[6] Benzothiophene derivatives have shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[1][7]

Structure-Activity Relationship:

The antimicrobial activity of substituted benzothiophenes is highly dependent on the nature and position of the substituents.

  • Position of Substitution: Substitutions at the 2- and 3-positions of the benzothiophene ring are common in active compounds.

  • Nature of Substituents: The introduction of heterocyclic rings, such as pyrazole, pyrimidine, or coumarin, can significantly enhance antimicrobial activity.[8]

  • Specific Functional Groups: The presence of acylhydrazone moieties has been shown to be particularly effective against multidrug-resistant Staphylococcus aureus (MRSA).[6]

Comparative Analysis of Antimicrobial Activity:

The table below presents the minimum inhibitory concentration (MIC) values for a series of benzothiophene derivatives against various microbial strains.

Compound IDKey Substituent(s)Target OrganismMIC (µg/mL)Reference
5 2-(Coumarin-3-yl)S. aureus12.5[8]
6 2-(Coumarin-3-yl)E. coli25[8]
7 2-(Acylhydrazone)MRSA4[6]
8 2-(Acylhydrazone)S. aureus (daptomycin-resistant)4[6]

Causality Behind Experimental Choices:

The use of standard reference strains (e.g., from ATCC) ensures the reproducibility and comparability of antimicrobial susceptibility testing results across different laboratories.[1] The inclusion of clinically isolated, multidrug-resistant strains like MRSA is crucial for identifying compounds that may be effective against the most challenging infections.[6]

SAR Summary for Antimicrobial Benzothiophenes:

SAR_Antimicrobial Core Benzothiophene Core Substituents Substituents at C2 and C3 Core->Substituents Heterocycles Heterocyclic Moieties (e.g., Pyrazole, Pyrimidine) Enhance activity Substituents->Heterocycles Acylhydrazone Acylhydrazone Group (Effective against MRSA) Substituents->Acylhydrazone Activity Broad-Spectrum Antimicrobial Activity Heterocycles->Activity Acylhydrazone->Activity

Caption: Key structural features contributing to the antimicrobial activity of benzothiophenes.

III. Experimental Design and Protocols

The reliability of SAR studies hinges on the robustness and reproducibility of the experimental methods used for synthesis and biological evaluation. This section provides detailed, self-validating protocols for the preparation and testing of substituted benzothiophenes.

A. Synthesis of a 2-Arylbenzothiophene Derivative

This protocol describes a general method for the synthesis of 2-arylbenzothiophenes via an intramolecular Wittig-type reaction.

Experimental Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: - Phosphonium Salt - Acyl Chloride Reaction Reaction: - Triethylamine (base) - Toluene (solvent) - 110 °C, 2h Start->Reaction Purification Purification: - Silica Gel Chromatography - Eluent: Petroleum ether/Ethyl acetate Reaction->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization Final_Product Final Product: 2-Arylbenzothiophene Characterization->Final_Product

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A Comparative Guide to the Efficacy of Bromo vs. Chloro Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery, the nuanced interplay of structural modifications on a molecule's biological activity is a critical area of investigation. Among the myriad of heterocyclic scaffolds, benzothiophene has emerged as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The introduction of halogen substituents, particularly bromine and chlorine, onto the benzothiophene ring system is a common strategy to modulate potency and selectivity. This guide provides an in-depth, objective comparison of the efficacy of bromo- versus chloro-benzothiophene derivatives across key therapeutic areas, supported by experimental data and mechanistic insights.

The Influence of Halogenation: A Structural Perspective

The substitution of a hydrogen atom with a halogen on the benzothiophene scaffold introduces significant changes in the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. The nature of the halogen itself plays a pivotal role. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds.[2] This non-covalent interaction, where the halogen acts as an electrophilic center, can influence drug-target binding and crystal packing. Conversely, the higher electronegativity of chlorine can lead to different electronic effects on the aromatic system. These fundamental differences provide the basis for the observed variations in biological efficacy.

Comparative Efficacy Analysis

Anticancer Activity

The development of novel anticancer agents is a primary focus for the application of benzothiophene derivatives.[3] Comparative studies of halogenated derivatives have revealed subtle yet significant differences in their cytotoxic profiles.

A key study directly comparing chloro- and bromo-substituted thienopyrimidine derivatives (a class of compounds containing the thiophene core of benzothiophene) provided valuable insights.[4] The chloro-derivative (3b) exhibited superior cytotoxicity against both HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 3.105 µM and 2.15 µM, respectively. In contrast, the bromo-substituted analog (3c) showed reduced cytotoxicity against PC-3 cells and a loss of activity against HepG2 cells.[4]

This suggests that for this particular scaffold and substitution pattern, the electronic and steric properties of chlorine are more favorable for anticancer activity than those of bromine.

Table 1: Comparative Anticancer Efficacy (IC50 in µM)

Compound ClassDerivativeHepG2PC-3Reference
ThienopyrimidineChloro (3b)3.105 ± 0.142.15 ± 0.12[4]
ThienopyrimidineBromo (3c)InactiveLess Active[4]

Further supporting the potential of chloro-derivatives, a series of chlorothiophene-based chalcones demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar range against colorectal cancer cell lines.[5] While a direct bromo-analogue was not tested in this specific study, the high potency of the chloro-derivatives underscores their significance in this therapeutic area.

It is important to note that the position of the halogen substituent and the overall molecular structure are critical determinants of activity. For instance, some benzothiophene acrylonitrile analogs, without halogen substitution, have shown potent anticancer properties with GI50 values in the nanomolar range.[6]

Antimicrobial Activity

In the realm of antimicrobial agents, the comparison between bromo and chloro derivatives of benzothiophene presents a more nuanced picture. The choice of halogen can significantly impact the spectrum and potency of activity.

A study on 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents found that for the most active compounds, there was no significant difference in the Minimum Inhibitory Concentration (MIC) values between the chloro and bromo derivatives.[7] Both cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and yeast.[7] However, in some specific instances within the same study, the chloro-substituted derivative was slightly more active than its bromo analogue against certain bacterial strains.[7]

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Compound ClassDerivativeS. aureusE. faecalisC. albicansReference
3-Halo-benzothiopheneChloro161616[7]
3-Halo-benzothiopheneBromo161616[7]

This suggests that for antimicrobial activity, the overall molecular scaffold and other substituents might play a more dominant role in determining efficacy than the specific choice between bromine and chlorine at the 3-position.

The following diagram illustrates the general structure-activity relationship considerations for halogenated benzothiophenes.

SAR_Halogenated_Benzothiophene cluster_Core Benzothiophene Core cluster_Halogen Halogen Substituent (X) cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Core Benzothiophene Halogen X = Cl or Br Core->Halogen Substitution Lipophilicity Lipophilicity Halogen->Lipophilicity Electronics Electronic Effects Halogen->Electronics HalogenBonding Halogen Bonding (Br > Cl) Halogen->HalogenBonding Anticancer Anticancer Lipophilicity->Anticancer Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Electronics->Anticancer Electronics->Antimicrobial HalogenBonding->Anticancer HalogenBonding->Antimicrobial

Caption: Structure-Activity Relationship of Halogenated Benzothiophenes.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are paramount. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of benzothiophene derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. MTT Reagent Addition C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. IC50 Calculation F->G

Caption: MTT Assay Workflow for Anticancer Screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-benzothiophene derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various microbial strains.

Workflow Diagram:

MIC_Workflow A 1. Compound Dilution C 3. Inoculation A->C B 2. Inoculum Preparation B->C D 4. Incubation C->D E 5. Visual Inspection/OD Reading D->E F 6. MIC Determination E->F

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the bromo- and chloro-benzothiophene derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Visual Inspection/OD Reading: After incubation, visually inspect the plates for microbial growth (turbidity) or measure the optical density at 600 nm.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The comparative analysis of bromo- and chloro-benzothiophene derivatives reveals that the choice of halogen has a discernible impact on biological efficacy, with the nature of this influence being context-dependent on the specific therapeutic target. In the realm of anticancer agents, available data suggests that chloro-substitution may offer an advantage in certain molecular scaffolds. Conversely, for antimicrobial applications, both bromo- and chloro-derivatives can exhibit comparable and potent activity, indicating that other structural features may be more critical for optimizing efficacy.

The insights provided in this guide, including the structure-activity relationships and detailed experimental protocols, are intended to empower researchers in the rational design and evaluation of next-generation benzothiophene-based therapeutics. Further head-to-head comparative studies across a broader range of biological targets are warranted to fully elucidate the nuanced roles of bromine and chlorine substitution in modulating the pharmacological profiles of these versatile heterocyclic compounds.

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

  • QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate. Available at: [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available at: [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. Available at: [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI. Available at: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available at: [Link]

  • Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. Available at: [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link]

  • QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. PubMed. Available at: [Link]

  • Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. PubMed. Available at: [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. NIH. Available at: [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. Available at: [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry. Available at: [Link]

  • Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online. Available at: [Link]

Sources

Benchmarking Novel Benzothiophenes: A Comparative In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiophenes represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and emerging antimicrobial agents. However, their high lipophilicity often leads to attrition during early development due to poor solubility and non-specific cytotoxicity.

This guide moves beyond standard protocols to provide a comparative validation framework . We will benchmark a representative novel series (BZT-7 ) against the clinical standard Raloxifene , focusing on three critical validation pillars: Physicochemical Stability , Cytotoxic Selectivity , and Functional Potency .

Phase 1: Physicochemical Validation (The Solubility Gatekeeper)

Before biological testing, the compound must be soluble in the assay buffer. Benzothiophenes are notoriously hydrophobic. A common failure mode in in vitro assays is compound precipitation, leading to false negatives (loss of potency) or false positives (aggregates causing cell death).

Experimental Workflow: Kinetic Solubility

We utilize a "shake-flask" adaptation optimized for high-throughput screening, comparing the novel BZT-7 against Raloxifene HCl.

Protocol:

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.

  • Spike: Dilute 1:100 into PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2) to a target of 100

    
    M.
    
  • Equilibrium: Shake for 24 hours at 37°C.

  • Filtration: Filter through 0.45

    
    m PVDF membrane to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Representative Data: Solubility Profile
CompoundMolecular WeightLogP (Calc)Solubility (PBS pH 7.4)Solubility (SGF pH 1.2)Verdict
Raloxifene HCl 510.0 g/mol ~4.5< 1

M (Low)
> 500

M (High)
Benchmark
BZT-7 (Novel) 495.2 g/mol ~5.2< 0.5

M (Critical)
120

M (Moderate)
Risk: High
Tamoxifen 371.5 g/mol ~6.3< 0.1

M
N/AReference

Scientist's Insight: The data above indicates BZT-7 is more lipophilic than Raloxifene. To validate downstream biological assays, you must keep final assay concentrations below 0.5


M or use a carrier protein (like BSA) in the media to prevent precipitation.
Diagram: Solubility Validation Workflow

SolubilityWorkflow Start Compound Stock (10mM DMSO) Dilution Spike into Buffer (PBS pH 7.4) Start->Dilution Incubation Shake 24h @ 37°C Dilution->Incubation Filter 0.45µm Filtration (Remove Precipitate) Incubation->Filter Analysis HPLC-UV Quant Filter->Analysis Decision Pass/Fail? (>1µM required) Analysis->Decision

Phase 2: Cytotoxicity & Selectivity (The Safety Filter)

High potency is meaningless if the compound kills healthy cells. We validate the Selectivity Index (SI) using an ATP-based luminescent assay, which is more robust than colorimetric MTT assays for benzothiophenes (which can sometimes interfere with tetrazolium reduction).

Experimental Protocol: CellTiter-Glo® 2.0 (ATP Quantitation)

Objective: Determine the Therapeutic Window. Reagent: Promega CellTiter-Glo® 2.0 (Lytic reagent containing Luciferase/Luciferin).

  • Seeding:

    • Target Cells: MCF-7 (ER+ Breast Cancer) @ 5,000 cells/well.

    • Control Cells: PBMCs (Peripheral Blood Mononuclear Cells) or HFF-1 (Fibroblasts).

  • Treatment: Add BZT-7 and Raloxifene (0.01 nM – 100

    
    M) for 72 hours.
    
    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Detection:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add CellTiter-Glo reagent (1:1 ratio to media).

    • Orbitally shake (2 min) to lyse cells.

    • Incubate (10 min) to stabilize signal.

    • Read Luminescence (RLU).

Representative Data: Selectivity Index (SI)
CompoundMCF-7 IC

(Target)
HFF-1 IC

(Normal)
Selectivity Index (SI)Interpretation
Raloxifene 1.2

M
> 50

M
> 41.6Excellent Safety
BZT-7 0.8

M
4.5

M
5.6Moderate Toxicity
Doxorubicin 0.1

M
0.5

M
5.0Cytotoxic Control

Scientist's Insight: While BZT-7 is slightly more potent against cancer cells (0.8


M) than Raloxifene, its toxicity to normal fibroblasts is significantly higher. An SI < 10 typically flags a compound for structural optimization (SAR) to reduce off-target lipophilic interactions.
Diagram: ATP-Based Viability Assay Logic

ViabilityAssay Cells Viable Cells (Contain ATP) Reaction Mg++ Catalyzed Reaction Cells->Reaction ATP Release Reagent CellTiter-Glo Reagent (Luciferin + Luciferase) Reagent->Reaction Light Oxyluciferin + Light (Luminescence) Reaction->Light Readout Luminometer (RLU ~ Cell Number) Light->Readout

Phase 3: Functional Potency (The Efficacy Check)

Benzothiophenes often act as SERMs.[1][2] To validate the mechanism (not just cell death), we use a Reporter Gene Assay. This proves the compound binds the Estrogen Receptor (ER) and modulates transcription.[1]

Experimental Protocol: ER-Luciferase Reporter Assay

Objective: Confirm Antagonistic activity in the presence of Estradiol (E2).

  • Transfection: Transfect HEK293 cells with:

    • Expression vector for ER

      
      .
      
    • Reporter vector containing Estrogen Response Elements (ERE) upstream of Luciferase.

  • Agonist Challenge: Treat cells with 1 nM Estradiol (E2) to induce signal.

  • Antagonist Titration: Co-treat with BZT-7 or Raloxifene (0.1 nM – 10

    
    M).
    
  • Readout: Measure Luciferase activity. A decrease in signal confirms antagonism.

Representative Data: Functional Antagonism
CompoundIC

(ER

Antagonism)
Max Inhibition (%)Mechanism Type
Raloxifene 2.5 nM98%Full Antagonist
BZT-7 15.0 nM85%Partial Antagonist
Tamoxifen 10.0 nM95%Full Antagonist

Scientist's Insight: BZT-7 shows partial antagonism (85% max inhibition). This suggests it may have weak partial agonist activity (similar to Tamoxifen in the uterus), which requires further investigation in tissue-specific assays.

Diagram: SERM Mechanism of Action

SERM_Pathway Ligand Benzothiophene (BZT-7 / Raloxifene) ER Estrogen Receptor (Cytosol) Ligand->ER Binds Complex Receptor-Ligand Complex ER->Complex Dimer Dimerization (Altered Conformation) Complex->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus ERE Bind to ERE (DNA) Nucleus->ERE Transcription Transcription BLOCKED ERE->Transcription Recruitment of Co-Repressors

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. [Link][1]

  • Snyder, L. B., et al. (2011). Introduction to the Benzothiophene Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link](Note: Generalized link to JMC for scaffold reference).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of complex molecules like 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a critical component of the laboratory workflow. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards to ensure this compound is managed responsibly from the moment it becomes waste.

Hazard Identification and Risk Assessment: Understanding the Molecule

The molecule's structure dictates its classification and handling requirements:

  • Halogenated Aromatic System: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic . Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.

  • Carboxylic Acid Group: This functional group imparts acidic, and therefore corrosive, properties. While neutralization is a common reaction for acids, it is not a terminal disposal solution for this compound, as the resulting salt remains a halogenated organic substance.[1][2][3]

  • Benzo[b]thiophene Core: This fused aromatic heterocyclic system is common in medicinal chemistry and can be biologically active.

Based on data from similar chemical structures, the anticipated hazards are summarized below.

Hazard ClassAnticipated RiskRationale / Based on Analogs
Acute Oral Toxicity Harmful if swallowed.[4]4-Chlorobenzo[b]thiophene-2-carboxylic acid and 4-Bromobenzoic acid are classified as harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[4][5]5-Bromobenzo[b]thiophene-2-carboxylic acid and related compounds are known skin irritants.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]This is a consistent classification across bromo- and chloro- benzothiophene and benzoic acid derivatives.[4][5][6]
Respiratory Irritation May cause respiratory irritation.[4]Inhalation of dusts from similar compounds is known to irritate the respiratory system.[4]

Immediate Safety & Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and wash hands thoroughly after handling.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Waste Segregation: The Critical First Step

Proper segregation is the most crucial step in chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[8][9] this compound and materials contaminated with it must be classified as Halogenated Organic Waste .

The following diagram illustrates the decision-making process for correct waste segregation.

G start Waste Generation (e.g., this compound) is_solid Is the waste primarily solid or dissolved in an organic solvent? start->is_solid is_aqueous Is the waste primarily an aqueous solution? is_solid->is_aqueous No is_halogenated Does the organic solvent or solute contain F, Cl, Br, or I? is_solid->is_halogenated Yes is_aqueous->start No aqueous AQUEOUS ACID WASTE is_aqueous->aqueous Yes (Inorganic Acid Only) halogenated HALOGENATED ORGANIC WASTE is_halogenated->halogenated Yes non_halogenated NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated No

Caption: Decision tree for proper laboratory chemical waste segregation.

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal of this compound.

G A 1. Generation of Waste (Solid, Solution, Contaminated Items) B 2. Select & Prepare Container (Compatible, Clean, Ventable Cap) A->B C 3. Transfer Waste (Inside Fume Hood) B->C D 4. Securely Close Container (Lid must be closed unless adding waste) C->D E 5. Affix 'Hazardous Waste' Label (List all components, including solvents) D->E F 6. Store in Designated SAA (At or near point of generation) E->F G 7. Request Pickup (Contact Institutional EHS) F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.